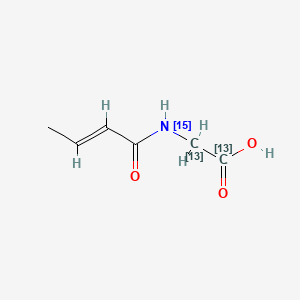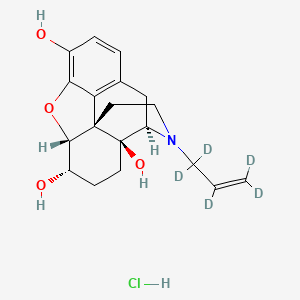
6alpha-Naloxol-d5 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6alpha-Naloxol-d5 Hydrochloride is a deuterium-labeled derivative of 6alpha-Naloxol, an opioid antagonist. This compound is primarily used in scientific research, particularly in the study of opioid receptors and their interactions. The molecular formula of this compound is C19H18D5NO4•HCl, and it has a molecular weight of 370.88 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Naloxol-d5 Hydrochloride involves the incorporation of deuterium atoms into the naloxol structure. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general process involves the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and reactors to ensure the efficient and consistent incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
6alpha-Naloxol-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naloxone derivatives.
Reduction: Reduction reactions can convert naloxone derivatives back to naloxol.
Substitution: Deuterium atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions include various naloxone and naloxol derivatives, which are used in further research and development of opioid antagonists .
科学的研究の応用
6alpha-Naloxol-d5 Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterium-labeled compounds.
Biology: Employed in the study of opioid receptors and their interactions with various ligands.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of opioid antagonists.
Industry: Utilized in the development of new drugs and therapeutic agents targeting opioid receptors
作用機序
6alpha-Naloxol-d5 Hydrochloride exerts its effects by acting as an opioid receptor antagonist. It binds competitively to the μ-opioid receptors, preventing the binding of opioid agonists. This competitive inhibition leads to the reversal of opioid effects, such as respiratory depression and analgesia. The molecular targets involved include the μ-opioid receptors, and the pathways affected are those related to opioid signaling and neurotransmission .
類似化合物との比較
Similar Compounds
Naloxone: A widely used opioid antagonist with a similar mechanism of action.
Naltrexone: Another opioid antagonist used in the treatment of opioid dependence.
6beta-Naloxol: A stereoisomer of 6alpha-Naloxol with similar properties but different spatial configuration
Uniqueness
6alpha-Naloxol-d5 Hydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in pharmacokinetic studies, making it a valuable tool in the study of opioid receptors and their interactions .
特性
分子式 |
C19H24ClNO4 |
|---|---|
分子量 |
370.9 g/mol |
IUPAC名 |
(4R,4aS,7S,7aR,12bS)-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,13-14,17,21-23H,1,5-10H2;1H/t13-,14+,17-,18-,19+;/m0./s1/i1D2,2D,8D2; |
InChIキー |
VFEZXRHXAKHILC-MJLGWRNOSA-N |
異性体SMILES |
[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O)[2H].Cl |
正規SMILES |
C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Hydroxymethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13860709.png)
![(3R,6S)-6-[4-[(2S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13860715.png)
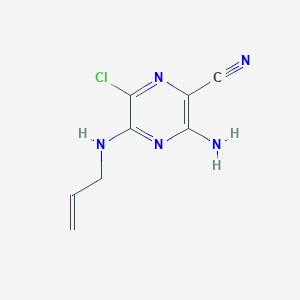
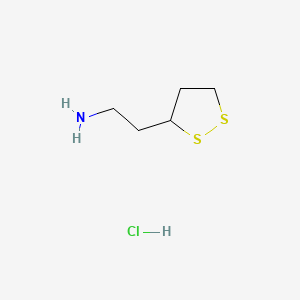
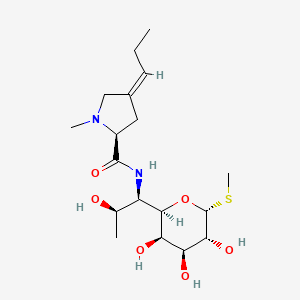
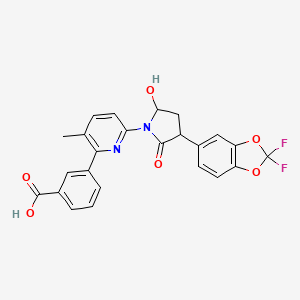
![2-(4-chlorophenyl)-2,7-Diazaspiro[4.4]nonane](/img/structure/B13860760.png)
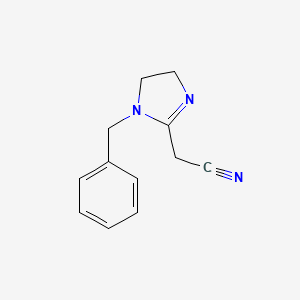
![1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13860771.png)
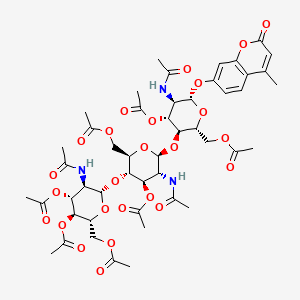

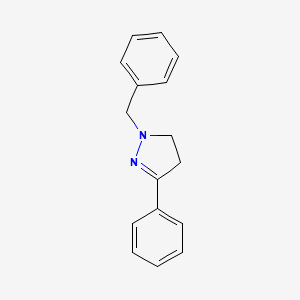
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethoxyethanamine](/img/structure/B13860796.png)
